3-Amino-N-butyl-4-chlorobenzenesulfonamide

Übersicht

Beschreibung

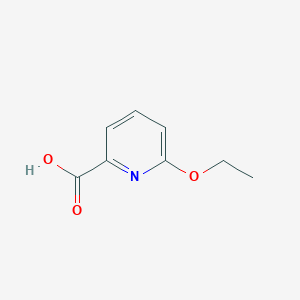

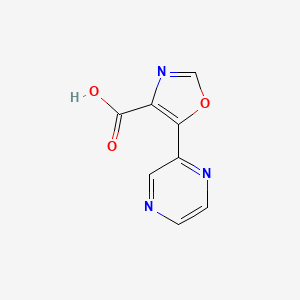

3-Amino-N-butyl-4-chlorobenzenesulfonamide is an organic compound that belongs to the family of sulfonamides . It has a molecular formula of C10H15ClN2O2S and a molecular weight of 262.76 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-N-butan-2-yl-4-chlorobenzenesulfonamide . The InChI string is InChI=1S/C10H15ClN2O2S/c1-3-7(2)13-16(14,15)8-4-5-9(11)10(12)6-8/h4-7,13H,3,12H2,1-2H3 . The canonical SMILES string is CCC©NS(=O)(=O)C1=CC(=C(C=C1)Cl)N .Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 2.2 . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 262.0542766 g/mol . The topological polar surface area is 80.6 Ų . The heavy atom count is 16 .Wissenschaftliche Forschungsanwendungen

-

Amino–yne Click Chemistry

- Field: Polymer Chemistry

- Application: The amino–yne click reaction has been used in various fields since its first report in 2017 . It possesses extra merits, such as spontaneity of reactions, ubiquity of amines and cleavability of products with specific stimuli .

- Method: The reaction is spontaneous and involves the ubiquity of amines .

- Results: The amino–yne click reaction has provided convenience for scientists in various fields, including surface immobilization, drug delivery carrier design, hydrogel materials preparation, and synthesis of polymers with unique structures .

-

Dipeptidyl Peptidase-IV Inhibitors

- Field: Pharmaceutical Sciences

- Application: 3-amino-N-substituted-4- (substituted phenyl) Butanamides have been studied as Dipeptidyl Peptidase-IV inhibitors . Dipeptidyl peptidase-IV is considered a key target for the treatment of type 2 diabetes mellitus .

- Method: 3D-QSAR and Molecular Docking Approaches were used to explore the structural requirements for dipeptidyl peptidase-IV inhibitory activity .

- Results: The most significant k-nearest neighbour model exhibited internal cross validation coefficient (q 2) and external cross validation coefficient (pred_r 2) as 0.67 and 0.82, respectively .

-

Macrocyclic Compounds Comprising Tris (3-Aminopropyl)Amine Units

- Field: Chemistry

- Application: The synthesis of a variety of polyazamacrocyclic compounds comprising structural units of tris (3-aminopropyl)amine (TRPN) and oxadiamines, decorated with one or two fluorophore groups (dansyl or quinoline) at different nitrogen atoms .

- Method: The synthesis was carried out using Pd (0)-catalyzed amination .

- Results: Three of the six studied macrocycles can be judged as prospective detectors of Zn (II) cations due to the substantial enhancement of fluorescence .

-

Non-Proteogenic Amino Acids

- Field: Biochemistry

- Application: Non-proteogenic amino acids, which are not naturally encoded with a genetic code, are found in all kinds of living systems including humans, plants, bacteria, and fungi .

- Method: These amino acids are synthesized through various biochemical pathways .

- Results: These amino acids have varied biological functions .

Eigenschaften

IUPAC Name |

3-amino-N-butyl-4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O2S/c1-2-3-6-13-16(14,15)8-4-5-9(11)10(12)7-8/h4-5,7,13H,2-3,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMFXQNBKXDVCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N-butyl-4-chlorobenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[(5-piperidin-1-yl-2-furyl)methyl]amine](/img/structure/B1386507.png)

![[5-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1386510.png)

![3-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B1386514.png)

![4-[(2-Chloropyrimidin-4-yl)oxy]benzaldehyde](/img/structure/B1386516.png)

![3-[(2-Chloropyrimidin-4-yl)oxy]benzoic acid](/img/structure/B1386524.png)

![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1386525.png)

![{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1386528.png)